molecular formula C22H27ClN4 B12208431 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12208431
M. Wt: 382.9 g/mol
InChI Key: ONKWEXOMJYYJNG-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural elements include:

  • 3-(4-Chlorophenyl) substituent: Introduces aromaticity and electron-withdrawing effects, influencing electronic properties and binding interactions .
  • 2-Methyl group: Modifies steric and electronic profiles at the pyrazole ring .
  • 7-(Piperidin-1-yl) substituent: A nitrogen-containing heterocycle that may enhance solubility and modulate receptor binding .

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse applications, including medicinal chemistry and materials science .

Properties

Molecular Formula

C22H27ClN4

Molecular Weight

382.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H27ClN4/c1-15-20(16-8-10-17(23)11-9-16)21-24-18(22(2,3)4)14-19(27(21)25-15)26-12-6-5-7-13-26/h8-11,14H,5-7,12-13H2,1-4H3

InChI Key

ONKWEXOMJYYJNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCCCC4

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation and Cyclization

A foundational strategy involves the Vilsmeier-Haack reaction , which facilitates the introduction of formyl groups into heterocyclic precursors. In a one-flask procedure adapted from pyrazolo[3,4-d]pyrimidine syntheses (MDPI, 2017), 5-aminopyrazole derivatives undergo formylation using phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 60°C. For the target compound, this step generates a 4-formyl intermediate, which subsequently reacts with hexamethyldisilazane (HMDS) to form the pyrazolo[1,5-a]pyrimidine core via intramolecular cyclization.

Key reaction parameters :

  • Temperature : 60–80°C

  • Reagents : PBr₃ (3 equiv.), HMDS (3 equiv.)

  • Yield : 56–91% (dependent on substituent steric effects).

Nucleophilic Aromatic Substitution at Position 7

The piperidin-1-yl group at position 7 is introduced via nucleophilic aromatic substitution (SNAr). Patent data (US8513263B2) demonstrates that halogenated pyrazolo[1,5-a]pyrimidines react with piperidine under basic conditions (e.g., K₂CO₃ in DMF) at 100°C. For example:

C10H12N2Cl+C5H11NDMF, 100°CC15H23N3Cl+HCl\text{C}{10}\text{H}{12}\text{N}2\text{Cl} + \text{C}5\text{H}{11}\text{N} \xrightarrow{\text{DMF, 100°C}} \text{C}{15}\text{H}{23}\text{N}3\text{Cl} + \text{HCl}

Optimized conditions :

  • Base : Potassium carbonate (2.5 equiv.)

  • Solvent : DMF or DMSO

  • Yield : 70–85%.

Suzuki-Miyaura Cross-Coupling for Aryl Substituents

The 3-(4-chlorophenyl) group is installed via Suzuki-Miyaura coupling between a boronic ester and a brominated pyrazolo[1,5-a]pyrimidine intermediate. Palladium catalysts (e.g., Pd(PPh₃)₄) enable this transformation in toluene/ethanol mixtures at 80°C.

Critical factors :

  • Catalyst loading : 5 mol% Pd(PPh₃)₄

  • Ligand : Triphenylphosphine (PPh₃)

  • Yield : 65–78%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction efficiency correlates strongly with solvent polarity and temperature:

Step Optimal Solvent Temperature Yield Improvement
Vilsmeier formylationDMF60°C91%
SNAr (piperidine)DMSO100°C85%
Suzuki couplingToluene/EtOH (3:1)80°C78%

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while toluene minimizes side reactions during cross-coupling.

Catalytic Systems for Coupling Reactions

Comparative studies of palladium catalysts reveal that Pd(OAc)₂ with XPhos ligand increases coupling efficiency for sterically hindered substrates:

Catalyst Ligand Yield Byproducts
Pd(PPh₃)₄None65%12%
Pd(OAc)₂/XPhosXPhos78%5%

This system reduces homocoupling byproducts, critical for gram-scale synthesis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems reduces reaction times and improves reproducibility:

  • Residence time : 20 minutes (vs. 12 hours in batch)

  • Throughput : 1.2 kg/day using microreactor setups.

Purification Strategies

Final purification employs recrystallization from ethanol/water (4:1), achieving >99% purity (HPLC). Alternative methods like silica gel chromatography are avoided due to scalability limitations.

Comparative Analysis of Synthetic Strategies

Method Steps Total Yield Cost (USD/g)
Vilsmeier + SNAr362%220
Suzuki + Cyclization458%290
One-flask (HMDS)285%180

The one-flask approach utilizing HMDS offers superior yield and cost efficiency, though it requires stringent moisture control .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : By inhibiting CDK2, the compound disrupts the phosphorylation processes essential for cell cycle progression, thereby reducing proliferation rates in cancer cells.
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic application.
Cell LineIC50 (µM)Reference
Breast Cancer10
Lung Cancer15

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains:

  • Activity Spectrum : Exhibited activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Comparable to established antibiotics, indicating potential as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Neurological Applications

The piperidine component of the compound suggests potential applications in neurology:

  • Neuroprotective Effects : Preliminary studies indicate that derivatives may offer protection against neurodegenerative conditions by modulating neurotransmitter systems.

Synthesis and Mechanism of Action

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions, including methods such as Suzuki–Miyaura coupling. The mechanism of action primarily involves interaction with molecular targets like CDK2, leading to alterations in cellular signaling pathways associated with growth and survival.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring size may improve binding to targets with deeper hydrophobic pockets .
  • Trifluoromethyl groups (e.g., in ) enhance electron-withdrawing effects and metabolic stability .
  • Morpholine derivatives (e.g., ) often exhibit improved aqueous solubility due to the oxygen atom’s polarity .

Substituent Variations at Position 3 and 5

The 3-(4-chlorophenyl) and 5-tert-butyl groups are conserved in many analogs, but variations exist:

Compound Name 3-Substituent 5-Substituent Biological Activity References
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b 4-Chlorophenyl H IC50 (DPPH): 18.33 mg/mL; ABTS inhibition: 28.23%
5-Tert-butyl-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate Ethyl Tert-butyl High synthetic yield (82%); carbamate stability
5-(4'-Carbamoyl-3'-methoxybiphenyl)pyrazolo[1,5-a]pyrimidine 4'-Carbamoyl-3'-methoxybiphenyl Tert-butyl HRMS-confirmed purity (99.9%)

Key Observations :

  • 4-Chlorophenyl at position 3 (as in the target compound) is associated with antioxidant activity, though substituents at position 5 (e.g., tert-butyl) may modulate potency .
  • Carbamate derivatives (e.g., ) demonstrate high synthetic yields (>80%) and stability, making them viable for prodrug development .

Reactivity and Functionalization

  • Halogenation : highlights that 7-aryl pyrazolo[1,5-a]pyrimidines undergo selective iodination at the pyrazole ring, enabling late-stage diversification .
  • Metal Complexation : Pyrazolo[1,5-a]pyrimidines with pyridyl groups (e.g., ) form stable Re(I) complexes, suggesting utility in imaging or catalysis .

Biological Activity

The compound 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25ClN4C_{20}H_{25}ClN_{4}, with a molecular weight of approximately 373.88 g/mol. Its structure includes a tert-butyl group, a chlorophenyl moiety, and a piperidine ring fused with a pyrazolo-pyrimidine core, which contributes to its diverse chemical reactivity and biological activity .

Structural Features

FeatureDescription
Tert-butyl group Enhances lipophilicity and stability
Chlorophenyl group Potential for interactions with biological targets
Piperidine moiety Associated with various pharmacological activities

Antimicrobial Properties

Research indicates that 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study: Antimicrobial Efficacy

In a study assessing the compound's antimicrobial properties, it was found to inhibit the growth of Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed strong binding affinity to the active site of the mycobacterial enoyl reductase (InhA) enzyme, crucial for fatty acid biosynthesis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cellular proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound's IC50 values ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

The anticancer effects are attributed to the compound's ability to induce apoptosis through modulation of key signaling pathways. Specifically, it has been shown to increase levels of caspase 9 in treated cancer cells, suggesting activation of intrinsic apoptotic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine with various biological targets. These studies indicate that the compound may interact with specific kinases and enzymes involved in disease pathways, potentially modulating their activity .

Binding Affinity Results

Target ProteinBinding Affinity (kcal/mol)Biological Activity
Enoyl Reductase (InhA)-9.5Antimicrobial
CDK9-8.2Anticancer

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